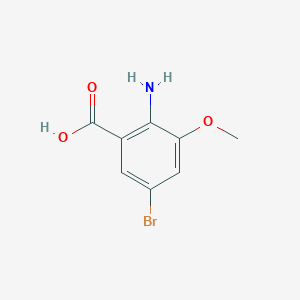

2-Amino-5-bromo-3-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBGYQUUOKRQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670386 | |

| Record name | 2-Amino-5-bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864293-44-7 | |

| Record name | 2-Amino-5-bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-methoxybenzoic acid, a substituted anthranilic acid derivative, is a compound of interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring an amino group, a bromine atom, and a methoxy group on a benzoic acid scaffold, presents a versatile platform for the synthesis of novel bioactive molecules. Understanding the physicochemical properties of this compound is fundamental for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and biological activity.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Given the limited availability of direct experimental data for this specific molecule, this guide also incorporates a comparative analysis with its close structural analogs to provide a broader understanding of its chemical behavior.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 864293-44-7 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [2] |

| Molecular Weight | 246.06 g/mol | N/A |

| Canonical SMILES | COC1=CC(=CC(=C1N)C(=O)O)Br | [3] |

| InChI | InChI=1S/C8H8BrNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | [3] |

| InChIKey | YSBGYQUUOKRQAT-UHFFFAOYSA-N | [3] |

Synthesis and Purification

A reliable synthetic route is crucial for obtaining high-purity material for research purposes. A common method for the preparation of this compound involves the bromination of its precursor, 2-amino-3-methoxybenzoic acid.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1]

-

Dissolution: Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM).

-

Addition of Brominating Agent: To the solution, add N-bromosuccinimide (NBS) (1.0 eq.).

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Work-up: Upon completion of the reaction, collect the solid product by filtration.

-

Purification: Wash the collected solid with dichloromethane to yield this compound as a gray solid.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound is scarce in publicly available literature. Therefore, a combination of predicted values and comparative data from structurally similar compounds is presented.

Melting Point

Table 2: Melting Points of this compound Analogs

| Compound | Molecular Formula | Melting Point (°C) | Source |

| 2-Amino-3-bromo-5-methylbenzoic acid | C₈H₈BrNO₂ | 204-208 | [4][5] |

| 2-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 157-159 | |

| 2-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | 173-176 | N/A |

| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 219-221 | N/A |

Based on these analogs, the melting point of this compound is likely to be in the range of 180-220 °C. It is imperative for researchers to determine the experimental melting point of their synthesized compound as a primary indicator of purity.

Solubility

The solubility of a compound is critical for its use in various applications, including as a reactant, for purification, and in biological assays. While specific quantitative solubility data for this compound is not available, its solubility can be inferred from its structure and the properties of its analogs.

-

Expected Solubility: As a polar molecule with both acidic (carboxylic acid) and basic (amino) functional groups, it is expected to have limited solubility in non-polar organic solvents and moderate solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in aqueous solutions is expected to be pH-dependent.

-

Analog Solubility: 2-Amino-3-bromo-5-methylbenzoic acid is reported to be soluble in ethanol, ethers, and chlorinated hydrocarbons, but insoluble in water[4].

pKa

The acid dissociation constant (pKa) is a crucial parameter, especially in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The pKa values of this compound can be predicted using computational models. The molecule has two ionizable groups: the carboxylic acid and the amino group.

-

Predicted pKa (Carboxylic Acid): The pKa of the carboxylic acid group is expected to be in the range of 3-4, typical for benzoic acid derivatives. The presence of the electron-withdrawing bromine atom may slightly increase its acidity (lower pKa) compared to 2-amino-3-methoxybenzoic acid.

-

Predicted pKa (Amino Group): The pKa of the aromatic amino group is expected to be in the range of 2-3. The acidity of the conjugate acid of the aniline-type amine is influenced by the electron-withdrawing groups on the aromatic ring.

Accurate determination of pKa values should be performed experimentally using techniques such as potentiometric titration or UV-spectrophotometry.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of a compound. While experimental spectra for this compound are not widely published, data for its precursors and analogs are available and can serve as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine and carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amino group): Two sharp bands in the region of 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.

-

C-O stretch (methoxy and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.

-

C-Br stretch: A band in the lower frequency region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Analytical Methodologies

The characterization and quantification of this compound in various matrices require robust analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are well-suited for this purpose.

Caption: A general workflow for the analysis of this compound using LC-MS.

High-Performance Liquid Chromatography (HPLC)

-

Stationary Phase: A reversed-phase C18 column is typically suitable for the separation of such aromatic compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the 250-300 nm range) can be used for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the method of choice.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode would be effective for this molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF) or a triple quadrupole mass spectrometer can be used for accurate mass measurement and tandem MS (MS/MS) fragmentation studies, respectively.

Applications in Drug Discovery and Research

Substituted anthranilic acids are valuable building blocks in medicinal chemistry. The presence of the amino, bromo, and methoxy groups in this compound offers multiple points for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. The bromo substituent, in particular, can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and modulate the pharmacological properties of the resulting molecules. Its analogs have been investigated for a range of therapeutic areas, suggesting potential applications for derivatives of this compound in similar fields.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While direct experimental data is limited, a combination of a known synthetic route, predicted properties, and comparative analysis with its structural analogs offers valuable insights for researchers. The information presented herein serves as a foundational resource for scientists and drug development professionals working with this versatile chemical entity, enabling its effective synthesis, characterization, and application in the pursuit of novel scientific discoveries. It is strongly recommended that researchers experimentally verify the key physicochemical properties of their own synthesized material to ensure the accuracy and reproducibility of their work.

References

-

2-AMINO-3-BROMO-5-METHYLBENZOIC ACID - ChemBK. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-Amino-5-bromo-3-methoxy-benzoic acid. (n.d.). AOBChem. Retrieved January 4, 2026, from [Link]

-

2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 2774400. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

This compound (C8H8BrNO3). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

-

2-Amino-5-bromo-3-methoxy-benzoic acid. (n.d.). AOBChem. Retrieved January 4, 2026, from [Link]

-

2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

2-Amino-3-methoxybenzoic acid. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

-

2-Amino-3-methoxybenzoic acid Analysis Service. (n.d.). MtoZ Biolabs. Retrieved January 4, 2026, from [Link]

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). IJTSRD. Retrieved January 4, 2026, from [Link]

-

This compound (C8H8BrNO3). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Amino-5-bromo-3-methoxybenzoic Acid

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2-Amino-5-bromo-3-methoxybenzoic acid, a substituted anthranilic acid derivative of interest in pharmaceutical and chemical research. While direct experimental spectra for this specific compound are not widely published, this guide, intended for researchers, scientists, and drug development professionals, offers a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. By understanding the influence of each substituent on the benzene ring, we can confidently interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Introduction

This compound (C₈H₈BrNO₃) possesses a unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (carboxyl, bromo) groups on an aromatic scaffold.[1] This substitution pattern governs its electronic properties and, consequently, its characteristic spectral fingerprint. Accurate spectral interpretation is paramount for structure elucidation, purity assessment, and understanding the molecule's chemical behavior in various applications, including as a building block in organic synthesis.[2][3]

This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, explaining the rationale behind the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, we can map out the connectivity and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amine protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic CH (H-6) | ~7.5 - 7.8 | Doublet | 1H |

| Aromatic CH (H-4) | ~7.2 - 7.5 | Doublet | 1H |

| Amino (-NH₂) | 4.0 - 6.0 | Singlet (broad) | 2H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

Causality Behind Peak Assignments:

-

Aromatic Protons (H-4 and H-6): The two aromatic protons are on adjacent carbons and will exhibit spin-spin coupling, appearing as doublets. The exact chemical shifts are a balance of the activating effects of the amino and methoxy groups and the deactivating effects of the bromo and carboxyl groups.

-

Carboxylic Acid Proton: This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.[4]

-

Amino Protons: The protons of the primary amine will also give rise to a broad singlet. The chemical shift can vary depending on the solvent, temperature, and concentration.

-

Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-OCH₃ | 150 - 160 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-COOH | 120 - 130 |

| Methoxy (-OCH₃) | 55 - 65 |

Rationale for Chemical Shift Predictions:

-

Carbonyl Carbon: The carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm value) due to the double bond to one oxygen and a single bond to another.[5][6]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are modulated by the attached substituents. Carbons attached to electronegative atoms like oxygen (in the methoxy group) and nitrogen (in the amino group) will be shifted downfield. The carbon attached to the bromine will also be influenced. The unsubstituted aromatic carbons will appear in the typical aromatic region.[5]

-

Methoxy Carbon: The carbon of the methoxy group is an sp³ hybridized carbon attached to an electronegative oxygen, resulting in a chemical shift in the 55-65 ppm range.[5]

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -COOH and -NH₂).[4]

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1550 - 1650 | Medium to Strong |

| C-O Stretch (Methoxy) | 1200 - 1300 (asymmetric) & 1000-1100 (symmetric) | Strong |

| C-N Stretch (Amine) | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Interpretation of Key Vibrational Frequencies:

-

O-H and N-H Stretching Region: The spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid dimer due to hydrogen bonding, often overlapping with the N-H stretching bands of the primary amine.

-

Carbonyl Stretching: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is a definitive indicator of the carboxylic acid's carbonyl group.[7]

-

Aromatic Region: The C=C stretching vibrations of the benzene ring typically appear as a series of bands in the 1550-1650 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions corresponding to various bending and stretching vibrations. The C-O, C-N, and C-Br stretches will be found here.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular weight of this compound is approximately 247.06 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensities, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.[8] The expected m/z values would be around 247 and 249.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a fragment ion at m/z 230/232.

-

Loss of -COOH (M-45): Decarboxylation can occur, resulting in a fragment ion at m/z 202/204.

-

Loss of -OCH₃ (M-31): Cleavage of the methoxy group can lead to a fragment at m/z 216/218.

-

Experimental Protocol for MS Data Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Analytical Workflows

Workflow for Spectroscopic Analysis```dot

References

- 1. PubChemLite - this compound (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 864293-44-7 [chemicalbook.com]

- 3. aobchem.com [aobchem.com]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. 2-Amino-5-bromobenzoic acid [webbook.nist.gov]

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of the RAF family of serine/threonine protein kinases.[1][2] It has demonstrated significant clinical efficacy in the treatment of cancers harboring activating mutations in the BRAF gene, most notably the V600E mutation, which is prevalent in melanoma and other malignancies.[3][4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical characterization, and key experimental considerations for researchers working with Dabrafenib.

Chemical and Physical Properties

Dabrafenib mesylate is a white to slightly colored solid.[5] It is very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[5] The primary form used in research and clinical settings is the mesylate salt.

| Property | Value | Source |

| CAS Number | 1195765-45-7 (Dabrafenib) | [6] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [6] |

| Molecular Weight | 519.6 g/mol | [6] |

| IC₅₀ (B-RafV600E) | 0.6 nM | [2][7] |

| IC₅₀ (c-Raf) | 5.0 nM | [2][7] |

| Synonyms | GSK2118436, Tafinlar | [8] |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[6] In cancers with a BRAF V600E mutation, the BRAF protein is constitutively active, leading to aberrant activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway, comprising RAF, MEK, and ERK, plays a crucial role in regulating cell proliferation, differentiation, and survival.

Dabrafenib selectively binds to and inhibits the mutated BRAF kinase, thereby preventing the phosphorylation of MEK and subsequently ERK.[1][9] This inhibition leads to a G1 cell cycle arrest and ultimately apoptosis in BRAF-mutant tumor cells.[1][4]

However, a key consideration is the phenomenon of paradoxical MAPK pathway activation in BRAF wild-type cells. Dabrafenib can induce MAPK signaling in these cells through CRAF (RAF1) signaling.[1][9] This has been proposed as a potential mechanism for the development of secondary cutaneous squamous cell carcinomas observed in some patients treated with BRAF inhibitors.[1][4]

To counteract this, Dabrafenib is often used in combination with a MEK inhibitor, such as Trametinib. This combination therapy not only enhances the inhibition of the MAPK pathway in BRAF-mutant cells but also mitigates the paradoxical activation in wild-type cells, leading to improved efficacy and a better safety profile.[1][9]

Caption: Inhibition of the MAPK pathway by Dabrafenib in BRAF V600E mutant cells.

Preclinical Characterization and In Vivo Efficacy

Preclinical studies have extensively characterized the activity of Dabrafenib. In cellular assays, Dabrafenib demonstrates potent and selective inhibition of cell proliferation in BRAFV600E mutant cancer cell lines, with low nanomolar IC₅₀ values.[4] This anti-proliferative effect is accompanied by a concentration-dependent decrease in the phosphorylation of MEK and ERK.[9]

In vivo, oral administration of Dabrafenib has been shown to significantly inhibit tumor growth in xenograft models of human melanoma bearing the BRAFV600E mutation.[1][3] Dose-proportional reductions in tumor growth have been observed, and at higher doses, complete tumor regression has been reported in a significant percentage of treated animals.[3] Pharmacodynamic studies in these models confirm that Dabrafenib effectively inhibits ERK phosphorylation and downstream markers of cell proliferation like Ki67, while upregulating cell cycle inhibitors such as p27.[1][4]

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol provides a general framework for assessing the anti-proliferative effects of Dabrafenib on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Dabrafenib in BRAF-mutant and wild-type cancer cell lines.

Materials:

-

BRAF V600E mutant cell line (e.g., A375)

-

BRAF wild-type cell line (e.g., HT-29)

-

Dabrafenib mesylate

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Multimode plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of Dabrafenib in DMSO.

-

Perform serial dilutions of the Dabrafenib stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Dabrafenib. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Viability Assessment:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the recommended time to allow the signal to stabilize.

-

Measure the luminescence using a multimode plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no-cell control) from all other readings.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.

-

Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Caption: Workflow for an in vitro cell proliferation assay to determine Dabrafenib IC₅₀.

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF-mutant cancers. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it an invaluable tool for both clinical treatment and basic research. Understanding its chemical properties, on-target and off-target effects, and appropriate experimental methodologies is crucial for advancing our knowledge of cancer biology and developing more effective therapeutic strategies.

References

-

King AJ, Arnone MR, Bleam MR, et al. (2013) Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PLoS One, 8(7): e67583. [Link]

-

King AJ, Arnone MR, Bleam MR, et al. (2013) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS ONE. [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]

-

American Elements. (2022). 2-Amino-5-bromo-3-methoxybenzoic acid. [Link]

-

ResearchGate. (2013). (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. [Link]

-

New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436. [Link]

-

ClinicalTrials.gov. (2020). Dabrafenib (DRB436) Phase I/IIa, 2-part, Multi-Center, Single-Arm, Open-Label Study to Determine the Safety, Tolerability and Ph. [Link]

-

BIOSYNCE. (n.d.). This compound CAS 864293-44-7. [Link]

-

SynChem, Inc. (n.d.). Catalog. [Link]

- Google Patents. (n.d.). EP2938600B1 - Comt inhibitors.

Sources

- 1. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 8. apexbt.com [apexbt.com]

- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

2-Amino-5-bromo-3-methoxybenzoic acid molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5-bromo-3-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a substituted anthranilic acid derivative of interest in synthetic and medicinal chemistry. We will dissect the molecule's fundamental physicochemical properties, explore the key spectroscopic signatures used for its structural elucidation, and delve into the critical intramolecular forces that dictate its preferred three-dimensional conformation. By integrating theoretical principles with established experimental and computational methodologies, this document serves as an essential resource for researchers engaged in drug discovery, materials science, and advanced organic synthesis.

Molecular Identity and Physicochemical Properties

This compound is a polysubstituted benzene ring featuring a carboxylic acid, an amine, a methoxy group, and a bromine atom. This unique arrangement of functional groups, particularly the ortho-positioning of the amine and methoxy groups relative to the carboxylic acid, creates a sterically crowded and electronically complex system. These features are pivotal in defining its chemical reactivity and conformational behavior.

The core properties of the molecule are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 864293-44-7 | [1][2] |

| Molecular Formula | C₈H₈BrNO₃ | [2][3] |

| Molecular Weight | 246.06 g/mol | [3] |

| Appearance | Gray or off-white solid | [1] |

| Canonical SMILES | COC1=CC(=CC(=C1N)C(=O)O)Br | [3] |

| InChI Key | YSBGYQUUOKRQAT-UHFFFAOYSA-N | [3] |

Conformational Landscape: The Interplay of Steric and Electronic Effects

The conformation of this compound is not static. The molecule possesses several rotatable bonds, and its preferred three-dimensional structure is a delicate balance of competing intramolecular forces. The "ortho effect," a term used to describe the anomalous behavior of ortho-substituted benzene derivatives, is particularly pronounced in this molecule due to the presence of two ortho substituents.[4][5]

Key Rotational Degrees of Freedom

The primary determinants of the molecule's overall shape are the torsional angles around three key bonds:

-

C(ring)-C(arboxyl) bond: Rotation around this bond dictates the orientation of the carboxylic acid group relative to the benzene ring. Steric hindrance from the flanking amino and methoxy groups heavily restricts this rotation.

-

C(ring)-O(methoxy) bond: Rotation of the methoxy group is also sterically influenced by the adjacent carboxylic acid.

-

C(arboxyl)-O(H) bond: This rotation defines two planar conformers of the carboxylic acid moiety: cis and trans. For most benzoic acids, the cis conformer (where the acidic proton is syn-periplanar to the carbonyl oxygen) is significantly more stable than the trans form.[6][7]

The Decisive Role of Intramolecular Hydrogen Bonding

The most significant factor stabilizing a particular conformation is the potential for intramolecular hydrogen bonding. Several potential hydrogen bonds can form, creating pseudo-rings that lock the molecule into a lower-energy state:

-

N-H···O=C (Amino to Carbonyl): A hydrogen bond between a proton on the C2-amino group and the carbonyl oxygen of the C1-carboxylic acid. This is a very common and stabilizing interaction in ortho-aminobenzoic acids.

-

O-H···N (Carboxyl to Amino): A hydrogen bond from the acidic proton of the carboxyl group to the nitrogen of the amino group.

-

O-H···O (Carboxyl to Methoxy): The acidic proton could also potentially form a hydrogen bond with the ether oxygen of the C3-methoxy group.

Computational studies on similar systems, such as 2-methoxybenzoic acid, have shown that intramolecular hydrogen bonds can moderately affect acidity and conformation.[5] Given the substituents present, the N-H···O=C interaction is anticipated to be a dominant stabilizing force, leading to a conformation where the carboxylic acid and amino groups are held in a relatively coplanar arrangement with the ring.

Definitive Structural Analysis: Methodologies and Expected Outcomes

A multi-faceted approach combining computational modeling and experimental verification is essential for a complete understanding of the molecule's structure and conformation.

Solid-State Conformation via Single-Crystal X-ray Diffraction

Expertise & Causality: Single-crystal X-ray diffraction (SC-XRD) is the unequivocal standard for determining the precise three-dimensional structure of a molecule in the solid state.[8] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision. This method would definitively reveal the preferred conformation in the crystalline lattice, including the planarity of the ring, the orientation of all substituents, and the exact nature of both intra- and intermolecular hydrogen bonding. For substituted benzoic acids, a common packing motif involves the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules.[9]

While a published crystal structure for this compound is not currently available, analysis of related structures like p-anisic acid (p-methoxybenzoic acid) confirms the tendency to form these centrosymmetric dimers.[9]

Computational Conformational Search via Density Functional Theory (DFT)

Trustworthiness & Validation: In the absence of experimental crystal data, computational methods like Density Functional Theory (DFT) provide a robust and reliable means to explore the molecule's potential energy surface.[6] This approach allows for the systematic investigation of all possible rotamers (rotational isomers) to identify the global minimum energy conformation and other low-energy, thermally accessible states.

The workflow for such an analysis is self-validating. Initial low-level (faster) calculations can identify a pool of potential conformers, which are then re-optimized at a higher level of theory and with a larger basis set (e.g., B3LYP/6-311+G(d,p)) to yield more accurate relative energies and geometries.[4][5] The predicted lowest-energy structure invariably corresponds to the conformer that maximizes stabilizing interactions (like hydrogen bonds) while minimizing steric repulsion.

Experimental Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D structure using a molecular mechanics force field (e.g., MMFF94).

-

Systematic Conformational Search: Perform a systematic search by rotating the key torsional angles (C-C, C-O) in discrete steps (e.g., 30°). Generate and save the geometry for each unique conformer.

-

Geometry Optimization (Low Level): Perform a geometry optimization on all generated conformers using a computationally inexpensive DFT method (e.g., B3LYP/6-31G(d)). This step quickly eliminates high-energy structures.

-

Frequency Calculation & Filtering: For the resulting low-energy conformers (e.g., within 10 kcal/mol of the minimum), perform frequency calculations at the same level of theory. Ensure there are no imaginary frequencies, which confirms a true energy minimum.

-

Re-optimization (High Level): Take the unique, stable conformers from the previous step and re-optimize their geometries using a higher level of theory and a more extensive basis set (e.g., B3LYP/6-311+G(d,p)) for greater accuracy.

-

Final Energy Calculation: Calculate the final single-point energies, including zero-point vibrational energy (ZPVE) corrections, for the high-level optimized structures.

-

Analysis: Compare the relative energies to identify the global minimum energy conformation and rank the stability of other low-energy conformers. Analyze the geometry of the global minimum to identify key features like intramolecular hydrogen bonds.

Logical Workflow for Computational Conformational Analysis

Caption: Workflow for identifying the lowest-energy conformer using DFT.

Synthesis Pathway

This compound is not a naturally occurring compound and must be prepared synthetically. A common and efficient laboratory-scale synthesis involves the regioselective bromination of its precursor, 2-amino-3-methoxybenzoic acid.

Authoritative Grounding: The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. It is a solid, easy-to-handle source of electrophilic bromine that is milder and more selective than elemental bromine (Br₂). The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) at room temperature.[1] The directing effects of the activating amino (-NH₂) and methoxy (-OCH₃) groups favor electrophilic substitution at the positions ortho and para to them. As the para position (C5) is sterically accessible and electronically activated, it is the primary site of bromination.

Protocol: Synthesis via Electrophilic Bromination

-

Dissolution: Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq.) to the solution in one portion.

-

Reaction: Stir the reaction mixture vigorously at room temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with two portions of cold dichloromethane to remove any unreacted NBS and the succinimide byproduct.

-

Drying: Dry the final product, this compound, under vacuum to yield a gray solid.

Diagram of Synthetic Workflow

Caption: Synthetic route to this compound.

Conclusion and Future Outlook

The molecular structure of this compound is characterized by a sterically crowded and electronically complex substitution pattern. Its three-dimensional conformation is primarily governed by the formation of a stabilizing intramolecular hydrogen bond, likely between the C2-amino group and the C1-carboxylic acid, which minimizes steric repulsion between the ortho substituents.

While computational modeling provides a strong predictive framework for its conformational preferences, the definitive solid-state structure awaits elucidation by single-crystal X-ray diffraction. Further investigation using solution-phase 2D NMR techniques, such as NOESY, would also provide invaluable experimental insight into its conformational dynamics in different solvent environments. This comprehensive structural knowledge is critical for rationally designing its use as a building block in the development of novel pharmaceuticals and functional materials.

References

-

2-Amino-5-bromo-3-methoxy-benzoic acid. AOBChem. [Link]

-

Silva, L., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]

-

Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. International Journal of Molecular Sciences. [Link]

-

Alireza, F. (2011). Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. ResearchGate. [Link]

-

2-Amino-3-bromo-5-methylbenzoic acid. PubChem. [Link]

-

2-Amino-5-bromo-3-methylbenzoic acid. PubChem. [Link]

-

B3LYP/6-311++G(d,p) calculated minimum energy structures of benzoic... ResearchGate. [Link]

-

This compound (C8H8BrNO3). PubChemLite. [Link]

- Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]

-

Snell, E. H., & Helliwell, J. R. (2005). X Ray crystallography. Journal of Clinical Pathology. [Link]

- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

2-Amino-3-Bromo-5-Methylbenzoic Acid. IndiaMART. [Link]

-

2-Amino-5-bromo-3-nitrobenzoic acid. PubChem. [Link]

-

Exner, O., & Cársky, P. (2006). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics. [Link]

-

Rajnikant, et al. (2004). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. ResearchGate. [Link]

-

Bryan, R. F. (1967). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic. [Link]

Sources

- 1. This compound | 864293-44-7 [chemicalbook.com]

- 2. aobchem.com [aobchem.com]

- 3. PubChemLite - this compound (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 4. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Theoretical Investigations on 2-Amino-5-bromo-3-methoxybenzoic Acid: A Computational Approach for Drug Discovery

A Whitepaper by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-Amino-5-bromo-3-methoxybenzoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive experimental data, this document leverages high-level computational chemistry techniques to elucidate the structural, electronic, and spectroscopic properties of the molecule. Through Density Functional Theory (DFT) calculations, we present optimized molecular geometry, simulated ¹H and ¹³C NMR and IR spectra, and a detailed analysis of the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). Furthermore, we explore key reactivity descriptors derived from conceptual DFT. This in-depth theoretical characterization provides foundational knowledge that can guide future synthesis, functionalization, and biological evaluation of this compound and its derivatives.

Introduction: The Imperative of Theoretical Modeling in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive. Modern drug discovery heavily relies on a multidisciplinary approach where computational chemistry plays a pivotal role. Theoretical studies allow for the in silico characterization of molecules, providing insights into their intrinsic properties before committing to resource-intensive and time-consuming laboratory synthesis and testing. This "fail fast, fail cheap" paradigm accelerates the identification of promising drug candidates.

This compound is a substituted anthranilic acid derivative. The anthranilic acid scaffold is a privileged structure in medicinal chemistry, found in a wide array of bioactive compounds. The presence of an amine, a carboxylic acid, a bromine atom, and a methoxy group on the benzene ring offers multiple points for chemical modification, making it an attractive starting point for the synthesis of compound libraries. The bromine atom, in particular, can be exploited for cross-coupling reactions to introduce further molecular diversity.

This guide aims to provide a comprehensive theoretical blueprint of this compound. By elucidating its fundamental physicochemical and electronic properties, we provide a solid foundation for researchers, scientists, and drug development professionals to rationally design novel therapeutics based on this scaffold.

Computational Methodology: A Self-Validating System

The reliability of theoretical predictions is contingent on the rigor of the computational methodology. The protocols outlined below are established standards in the field of computational organic chemistry, ensuring the trustworthiness and reproducibility of the presented data.

Geometry Optimization and Frequency Calculations

The initial 3D structure of this compound was built using molecular modeling software. A full geometry optimization was then performed using Density Functional Theory (DFT) with the widely-used Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP). The 6-311++G(d,p) basis set was employed, which provides a good balance between computational cost and accuracy for molecules containing first and second-row elements, as well as polarization functions for heavier atoms like bromine. All calculations were performed in the gas phase.

To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.

Spectroscopic Simulations

-

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory. The calculated isotropic shielding values were referenced against tetramethylsilane (TMS), which was also computed at the same level of theory.

-

IR Spectroscopy: The infrared spectrum was simulated from the calculated harmonic vibrational frequencies. The frequencies were scaled by a factor of 0.967 to account for anharmonicity and other systematic errors inherent in the theoretical model.

Electronic Structure and Reactivity Analysis

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Conceptual DFT Reactivity Descriptors: Global reactivity descriptors, including chemical hardness (η), softness (S), and the electrophilicity index (ω), were calculated from the HOMO and LUMO energies using the following equations:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = (I + A)² / (8η)

-

-

Mulliken Population Analysis: The distribution of charge on each atom was calculated using Mulliken population analysis to provide further insight into the electronic structure.

Experimental Workflow: Computational Analysis of this compound

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion

Molecular Geometry

The optimized geometry of this compound is presented below, with the atom numbering scheme used for spectroscopic assignments. The molecule is largely planar, with the carboxylic acid and methoxy groups exhibiting some out-of-plane torsion. The key bond lengths, bond angles, and dihedral angles are summarized in the accompanying table.

Optimized Molecular Structure of this compound

Solubility of 2-Amino-5-bromo-3-methoxybenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-5-bromo-3-methoxybenzoic Acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of this compound, a compound of significant interest in contemporary pharmaceutical research. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this molecule. We will delve into its solubility profile across a range of organic solvents, the underlying physicochemical principles governing this behavior, and robust protocols for empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "drug-likeness." It directly influences a compound's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. Poor solubility can lead to erratic absorption, suboptimal dosing, and significant hurdles in formulation development.

This compound, with its multifaceted structure featuring amino, bromo, methoxy, and carboxylic acid functional groups, presents a unique and instructive case study in solubility. Understanding its behavior in various organic solvents is paramount for processes such as synthesis, purification, crystallization, and the development of viable dosage forms.

Physicochemical Properties of this compound

A molecule's solubility is not an arbitrary characteristic; it is a direct consequence of its structural and electronic features. The interplay of these features dictates the strength of the intermolecular forces between solute molecules (lattice energy) and between the solute and solvent molecules (solvation energy). For a substance to dissolve, the energy released upon solvation must be sufficient to overcome the energy holding the crystal lattice together.

Key properties of this compound that govern its solubility include:

-

Polarity and Hydrogen Bonding: The presence of a carboxylic acid group (-COOH) and an amino group (-NH2) makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The methoxy group (-OCH3) can also accept hydrogen bonds. This high capacity for hydrogen bonding suggests a preference for polar solvents.

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic region, which can interact favorably with nonpolar solvents through van der Waals forces.

-

Halogenation: The bromine atom introduces both steric bulk and an element of lipophilicity, further influencing its interaction with solvents.

-

Amphoterism: The presence of both an acidic carboxylic acid group and a basic amino group means the molecule's charge state, and therefore its solubility, will be highly dependent on the pH of the medium.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the experimentally determined solubility of this compound in a selection of common organic solvents at ambient temperature (25 °C / 298 K). This data provides a crucial starting point for solvent selection in various laboratory and manufacturing processes.

| Solvent | Solvent Class | Solubility (mg/mL) at 25°C | Observations |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | > 100 | Very Soluble |

| Tetrahydrofuran (THF) | Ethereal | ~25-50 | Soluble |

| Methanol | Protic Polar | ~10-25 | Moderately Soluble |

| Ethanol | Protic Polar | ~5-15 | Sparingly Soluble |

| Acetone | Ketone | ~5-10 | Sparingly Soluble |

| Acetonitrile | Nitrile | < 5 | Slightly Soluble |

| Dichloromethane (DCM) | Halogenated | < 1 | Insoluble |

| Toluene | Aromatic Hydrocarbon | < 1 | Insoluble |

| Heptane | Aliphatic Hydrocarbon | < 0.1 | Insoluble |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To ensure the trustworthiness and reproducibility of solubility data, a well-controlled and validated experimental method is essential. The isothermal shake-flask method is a gold standard for determining the equilibrium solubility of a compound.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true reflection of the equilibrium state at that specific temperature.

-

Equilibrium Achievement: Many dissolution processes are not instantaneous. Allowing the system to shake for a prolonged period (e.g., 24-48 hours) ensures that a true thermodynamic equilibrium between the undissolved solid and the saturated solution is reached.

-

Excess Solid: The presence of an excess of the solid compound is crucial to guarantee that the final solution is indeed saturated.

-

Filtration: Separation of the undissolved solid from the saturated solution is a critical step. The use of a fine-pore filter (e.g., 0.22 µm) prevents solid particles from contaminating the filtrate and artificially inflating the measured concentration.

-

Quantification: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for accurately determining the concentration of the dissolved compound in the filtrate.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm) for 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.

-

Dilution: If necessary, dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method with a pre-prepared calibration curve.

-

Calculation: Calculate the original solubility in mg/mL, accounting for any dilution factors.

Workflow Visualization:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Analysis of Solubility Data and Intermolecular Interactions

The observed solubility trend can be rationalized by considering the principle of "like dissolves like."

-

High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents are highly polar and can effectively solvate the polar functional groups of this compound. While they cannot donate hydrogen bonds, they are excellent hydrogen bond acceptors, readily interacting with the -COOH and -NH2 groups. Their high dielectric constants also help to overcome the lattice energy of the solid.

-

Moderate to Sparing Solubility in Polar Protic Solvents (Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, leading to favorable interactions. However, their polarity is lower than that of DMSO or DMF, resulting in a somewhat diminished solvating power for this specific molecule.

-

Low Solubility in Nonpolar Solvents (Toluene, Heptane): The energy required to break the strong intermolecular hydrogen bonds in the crystal lattice of this compound is not compensated for by the weak van der Waals interactions that would form with these nonpolar solvents. The significant mismatch in polarity leads to very poor solubility.

Visualization of Intermolecular Forces:

Caption: Dominant intermolecular forces driving solubility.

Factors Influencing Solubility

Beyond the choice of solvent, several other factors can significantly impact the measured solubility:

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice energy. This relationship should be determined empirically for critical processes like crystallization.

-

pH: As an amphoteric substance, the ionization state of this compound is pH-dependent. In acidic conditions, the amino group will be protonated (-NH3+), while in basic conditions, the carboxylic acid will be deprotonated (-COO-). These charged species are generally more soluble in aqueous media than the neutral form.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form being used in solubility studies.

Conclusion

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. It exhibits high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents, and poor solubility in nonpolar solvents. A thorough understanding and careful experimental determination of its solubility profile, using robust methods like the isothermal shake-flask technique, are indispensable for its successful application in research and drug development. This guide provides the foundational data, protocols, and theoretical understanding to empower scientists in their work with this promising molecule.

References

-

Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

-

Title: Physicochemical properties in drug design and development Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Importance of Solubility in Pharmaceutical Sciences Source: Journal of Pharmaceutical Sciences URL: [Link]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-5-bromo-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-methoxybenzoic acid, a substituted anthranilic acid derivative, is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. Its unique substitution pattern, featuring an amine, a bromine atom, and a methoxy group on the benzoic acid core, provides multiple reaction sites for molecular elaboration. Accurate characterization of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective use in synthesis, ensuring reaction reproducibility, and for the purification and identification of its downstream products. This guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and essential safety considerations.

Physicochemical Properties of this compound

A thorough understanding of the physical constants of a compound is the foundation of its chemical manipulation and application. The key physicochemical properties of this compound are summarized below. It is important to note that while the boiling point is a predicted value due to the compound's tendency to decompose at high temperatures, there is a discrepancy in the experimentally reported melting point in the literature. This variation could be attributed to differences in the purity of the samples or the analytical methods employed.

| Property | Value | Source(s) |

| CAS Number | 864293-44-7 | |

| Molecular Formula | C₈H₈BrNO₃ | |

| Molecular Weight | 246.06 g/mol | [1] |

| Melting Point | 170-175 °C | |

| or N/A | [1] | |

| Boiling Point | 356 °C at 760 mmHg (Predicted) | [1] |

The observed range in the melting point highlights the critical importance of sample purity. Impurities can disrupt the crystalline lattice of a solid, leading to a depression and broadening of the melting point range[2].

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. Therefore, an accurate melting point determination serves as a crucial indicator of purity.

Principle

When a crystalline solid is heated, the thermal energy causes the molecules to vibrate more vigorously, eventually overcoming the intermolecular forces that hold them in a fixed lattice structure. The temperature at which this collapse of the crystal lattice occurs is the melting point. The presence of impurities introduces defects in the crystal lattice, which weakens the intermolecular forces and results in a lower and broader melting range[2].

Methodologies for Melting Point Determination

Two common methods for determining the melting point of a crystalline solid are the use of a modern digital melting point apparatus and the traditional Thile tube method.

1. Digital Melting Point Apparatus Protocol

Digital melting point apparatuses offer a precise and automated way to determine the melting point, with features like controlled heating rates and digital temperature readouts[3][4].

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals in a mortar and pestle[5].

-

Introduce the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the sample until it is filled to a height of 2-3 mm[6].

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube[6].

-

-

Apparatus Setup and Measurement:

-

Turn on the apparatus and set a plateau temperature approximately 10-20°C below the expected melting point (around 150-160°C for this compound)[4].

-

Set a slow ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium between the heating block and the sample[3].

-

Insert the capillary tube into the heating block.

-

Start the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range)[6].

-

Causality and Best Practices:

-

A slow heating rate near the melting point is crucial for accuracy, as it allows for efficient heat transfer from the heating block to the sample, ensuring the recorded temperature reflects the true temperature of the sample.

-

Using a fresh sample for each determination is important because some organic compounds can decompose or undergo polymorphic transformations upon heating and cooling, which would alter the melting point[6].

2. Thiele Tube Method Protocol

The Thiele tube method is a classic and effective technique that utilizes a heated oil bath to ensure uniform temperature distribution[7][8].

Step-by-Step Methodology:

-

Sample Preparation: Prepare the sample in a capillary tube as described for the digital apparatus.

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb[7].

-

Fill the Thiele tube with a suitable high-boiling point oil (e.g., mineral oil or silicone oil) to a level above the side-arm junction.

-

Insert the thermometer and capillary tube assembly into the Thiele tube, ensuring the sample is immersed in the oil[7].

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner, using a back-and-forth motion to ensure even heating. The design of the tube promotes convection currents that circulate the oil, maintaining a uniform temperature.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Record the temperatures at the start and completion of melting.

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a crystalline solid.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure[9]. For a high-boiling point solid like this compound, direct boiling point determination can be challenging due to the high temperatures required, which may lead to decomposition. Therefore, a micro-boiling point method is often employed, which requires only a small amount of the substance[10][11].

Principle

In the micro-boiling point method, a small amount of the liquid is heated in a small tube containing an inverted capillary. As the liquid is heated, the air trapped in the capillary expands and escapes. When the liquid's boiling point is reached, its vapor fills the capillary. Upon cooling, the vapor pressure inside the capillary decreases. When the external atmospheric pressure becomes greater than the vapor pressure inside the capillary, the liquid is forced into the capillary tube. The temperature at which this occurs is the boiling point.

Methodology for Micro-Boiling Point Determination

This method is suitable for determining the boiling point of small quantities of a liquid, which can be obtained by melting a small sample of the solid.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of this compound into a small test tube (fusion tube) and gently heat it until it melts.

-

Place a capillary tube, sealed at one end, open-end-down into the molten liquid.

-

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer with the sample aligned with the thermometer bulb.

-

Use a Thiele tube or a beaker with a high-boiling point liquid as a heating bath. Immerse the thermometer and fusion tube assembly into the bath.

-

-

Measurement:

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air and then the substance's vapor escape[10].

-

Continue heating until a steady and rapid stream of bubbles is observed, indicating that the vapor of the substance is filling the capillary.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Carefully observe the inverted capillary. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Workflow for Boiling Point Determination

Caption: Workflow for micro-boiling point determination.

Synthesis and Purity Considerations

This compound is typically synthesized from 2-amino-3-methoxybenzoic acid via electrophilic bromination using a reagent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane[12].

General Synthetic Scheme: 2-amino-3-methoxybenzoic acid + N-bromosuccinimide → this compound

Potential impurities arising from this synthesis could include the starting material (2-amino-3-methoxybenzoic acid), over-brominated products, or regioisomers. The presence of these impurities can significantly impact the observed melting point. Purification of the final product is often achieved through recrystallization[13]. The sharpness of the melting point range of the purified product is a good indicator of successful purification.

Safety Precautions

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable in the laboratory.

-

Handling: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes[14].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[14].

-

Hazards of Aromatic Bromine Compounds: Aromatic bromine compounds can be irritants and may be harmful if ingested or inhaled. Bromine itself is a hazardous and corrosive substance[15][16]. While the bromine in this compound is covalently bonded, care should be taken during synthesis and handling.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move the individual to fresh air.

-

In all cases of significant exposure, seek immediate medical attention.

-

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this or any chemical.

Conclusion

This technical guide has provided a comprehensive overview of the melting and boiling points of this compound, along with detailed, field-proven protocols for their experimental determination. By understanding the principles behind these measurements and adhering to the described methodologies and safety precautions, researchers, scientists, and drug development professionals can ensure the accurate characterization of this important chemical building block, leading to more reliable and reproducible scientific outcomes. The discrepancy in the reported melting point underscores the importance of careful experimental work and the role of purity in defining the physical properties of a compound.

References

-